molecular formula C15H18Cl2N2OS B12766242 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(isopropylthio)-2-propanol CAS No. 83337-55-7

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(isopropylthio)-2-propanol

Cat. No.: B12766242
CAS No.: 83337-55-7
M. Wt: 345.3 g/mol
InChI Key: ZIRZRUZOTKTANR-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(isopropylthio)-2-propanol is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dichlorophenyl group, an imidazole ring, and an isopropylthio group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(isopropylthio)-2-propanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and an appropriate nucleophile.

    Introduction of the Isopropylthio Group: The isopropylthio group can be added through a thiolation reaction using isopropylthiol and a suitable thiolating agent.

    Final Assembly: The final step involves the coupling of the imidazole ring with the dichlorophenyl and isopropylthio groups under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(isopropylthio)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols, amines, and other reduced derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(isopropylthio)-2-propanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(isopropylthio)-2-propanol involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity to its targets, while the isopropylthio group may contribute to its overall stability and bioavailability. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(methylthio)-2-propanol: Similar structure but with a methylthio group instead of an isopropylthio group.

    2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(ethylthio)-2-propanol: Similar structure but with an ethylthio group instead of an isopropylthio group.

    2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(butylthio)-2-propanol: Similar structure but with a butylthio group instead of an isopropylthio group.

Uniqueness

The uniqueness of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(isopropylthio)-2-propanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropylthio group, in particular, may enhance its stability and bioavailability compared to similar compounds with different alkylthio groups.

Properties

CAS No.

83337-55-7

Molecular Formula

C15H18Cl2N2OS

Molecular Weight

345.3 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-1-imidazol-1-yl-3-propan-2-ylsulfanylpropan-2-ol

InChI

InChI=1S/C15H18Cl2N2OS/c1-11(2)21-9-15(20,8-19-6-5-18-10-19)13-4-3-12(16)7-14(13)17/h3-7,10-11,20H,8-9H2,1-2H3

InChI Key

ZIRZRUZOTKTANR-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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